molecular formula C9H13ClN4S B13032386 6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine

6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine

Cat. No.: B13032386
M. Wt: 244.75 g/mol
InChI Key: JLLVQGWLIXXVIM-UHFFFAOYSA-N
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Description

6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 6th position and a 2,2-dimethylthietan-3-yl group attached to the nitrogen atom at the 4th position of the pyrimidine ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position. The intermediate product is then reacted with 2,2-dimethylthietan-3-amine to form the final compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.

    Condensation Reactions: Catalysts such as acids or bases are used to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and larger molecules formed through condensation reactions .

Scientific Research Applications

6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The chloro group and the pyrimidine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine lies in its specific substituent groups, which confer distinct chemical and biological properties. The presence of the 2,2-dimethylthietan-3-yl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13ClN4S

Molecular Weight

244.75 g/mol

IUPAC Name

6-chloro-4-N-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C9H13ClN4S/c1-9(2)5(4-15-9)12-7-3-6(10)13-8(11)14-7/h3,5H,4H2,1-2H3,(H3,11,12,13,14)

InChI Key

JLLVQGWLIXXVIM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2=CC(=NC(=N2)N)Cl)C

Origin of Product

United States

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